![molecular formula C11H17ClN4 B1488503 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1249053-51-7](/img/structure/B1488503.png)
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6- (difluoromethyl)-2-methyl-N- (1- ( (5- (trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .Chemical Reactions Analysis
The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H .Scientific Research Applications
Betainic Pyrimidinaminides Formation
The formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides is influenced by the substitution pattern or reaction conditions, indicating the versatility and reactivity of these compounds under various conditions (Schmidt, 2002).
Biological Activity
Histamine H4 Receptor Ligands
Optimization studies on 2-aminopyrimidines as ligands for the histamine H4 receptor have led to compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models, highlighting the therapeutic potential of these compounds in pain management (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
A novel class of 2,4-disubstituted pyrimidines exhibits dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering promising leads for Alzheimer's disease treatment. The structural core of pyrimidine serves as a promising template for developing dual inhibitors targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Anti-tubercular Agents
Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized, demonstrating significant anti-tubercular activity. These compounds, with their acceptable drug-like properties, present potential for further lead modification and development in anti-tubercular drug discovery (Vavaiya et al., 2022).
Mechanism of Action
Target of Action
It is known that pyrimidinamine derivatives, to which this compound belongs, have been extensively studied for their biological activities .
Mode of Action
The mode of action of 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine involves nucleophilic substitution . In a study, it was shown that the nucleophilic substitution of a similar compound, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, with methylamine produced a selectively 4-substituted product . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidinamine derivatives are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted density is 1205±006 g/cm3 , which might influence its bioavailability and distribution in the body.
Result of Action
Pyrimidinamine derivatives are known for their excellent biological activity, suggesting that this compound may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-15-5-3-9(4-6-15)16(2)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNBNTHDCNWOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.